molecular formula C12H16N2O2 B15074353 4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide

4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide

Cat. No.: B15074353
M. Wt: 220.27 g/mol
InChI Key: RHBDTMCHOYJBGJ-UHFFFAOYSA-N
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Description

4-Acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide is a pyrrole-2-carboxamide derivative characterized by an acetyl group at the 4-position of the pyrrole ring and a cyclopentyl substituent on the carboxamide nitrogen.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C12H16N2O2/c1-8(15)9-6-11(13-7-9)12(16)14-10-4-2-3-5-10/h6-7,10,13H,2-5H2,1H3,(H,14,16)

InChI Key

RHBDTMCHOYJBGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC(=C1)C(=O)NC2CCCC2

Origin of Product

United States

Preparation Methods

The synthesis of 4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the context of its use, but generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following compounds share the pyrrole-2-carboxamide core but differ in substituents, enabling a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Features
4-Acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide Acetyl (C4), Cyclopentyl (N) C₁₂H₁₆N₂O₂ 220.27* Not provided Compact cyclopentyl group; acetyl enhances electrophilicity
4-(Cyclopropylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide Cyclopropylcarbonyl (C4), 4-Methoxybenzyl (N) C₁₇H₁₈N₂O₃ 298.34 478249-77-3 Bulky 4-methoxybenzyl enhances lipophilicity
4-Butyryl-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide Butyryl (C4), Furylmethyl (N) C₁₄H₁₆N₂O₃ 268.29 1017437-76-1 Extended acyl chain; furan improves solubility
N-Nitro-1H-pyrrole-2-carboxamide Nitro (C5), H (N) C₅H₅N₃O₃ 155.11 Not provided Nitro group increases reactivity and hydrogen-bonding capacity
4-(Cyclopropylcarbonyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide Cyclopropylcarbonyl (C4), Pyridinylmethyl (N) C₁₅H₁₅N₃O₂ 269.30 478249-76-2 Pyridine moiety introduces basicity and metal-binding potential

*Calculated molecular weight based on formula.

Physicochemical and Structural Analysis

  • The cyclopentyl group on the carboxamide nitrogen balances steric bulk and lipophilicity, contrasting with the 4-methoxybenzyl group in (higher logP) and the polar pyridinylmethyl group in (improved aqueous solubility).
  • Hydrogen-Bonding and Crystal Packing: In N-nitro analogs (e.g., ), the nitro group elongates the N2–C5 bond (1.404 Å vs. 1.334 Å in non-nitro derivatives), influencing molecular planarity and hydrogen-bonding networks. Such structural distortions are absent in the acetylated compound but may affect bioavailability .

Pharmacological Implications

  • Antimicrobial Activity : Pyrrole derivatives like N-nitro-1H-pyrrole-2-carboxamide exhibit antimicrobial properties due to hydrogen-bonding interactions with bacterial enzymes . The acetyl and cyclopentyl groups in the target compound may similarly enhance target binding but require empirical validation.
  • Kinase Inhibition : Compounds with pyridinylmethyl substituents (e.g., ) are explored as kinase inhibitors, suggesting that the target compound’s cyclopentyl group could modulate selectivity for hydrophobic kinase pockets.

Biological Activity

4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O2. The compound features an acetyl group at the para position, a cyclopentyl substituent, and a pyrrole ring, which is characteristic of many bioactive compounds. The presence of an amide bond enhances its pharmacological properties, making it a candidate for further investigation in various therapeutic areas.

Antitumor Activity

Research indicates that pyrrole derivatives, including this compound, may exhibit antitumor properties. A study highlighted the ability of similar compounds to induce apoptosis in cancer cells through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins such as Bcl-2 and Mcl-1 . This mechanism involves the intrinsic apoptotic pathway, where mitochondrial stress leads to the activation of caspases, crucial for cell death.

Analgesic Properties

The compound has shown potential analgesic effects. Its structural analogs have been investigated for their ability to alleviate pain, possibly through modulation of pain signaling pathways or inhibition of inflammatory mediators. The acetyl substitution is believed to enhance its interaction with biological targets involved in pain perception.

Enzyme Inhibition

This compound has demonstrated enzyme inhibition capabilities. Similar compounds have been reported to inhibit enzymes critical for mycobacterial cell wall synthesis, suggesting that this compound may also possess anti-tuberculosis activity by targeting the MmpL3 protein.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Binding : The compound may bind to active sites or allosteric sites on enzymes, inhibiting their activity.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing downstream signaling pathways involved in cell proliferation and survival .

Comparative Analysis with Related Compounds

To better understand the potential applications and efficacy of this compound, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaKey FeaturesBiological Activity
4-(2,6-Dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamideC13H10Cl2N2O2Methyl substitution at nitrogenModerate anti-tuberculosis activity
N-cyclopropyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamideC15H12Cl2N2O2Cyclopropyl group instead of cyclopentylSimilar enzyme inhibition profile
This compoundC15H16N2O2Acetyl substitution at para positionPotential analgesic properties

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrole-based compounds:

  • Antitumor Mechanism : A study by Kilic-Kurt et al. reported that pyrrole derivatives could induce apoptosis in A549 and HCT116 cells by activating caspases and inhibiting Bcl family proteins .
  • Enzyme Inhibition Studies : Research demonstrated that similar pyrrole compounds effectively inhibit enzymes related to tuberculosis, showcasing their potential as therapeutic agents against resistant strains.
  • Analgesic Evaluation : Investigations into the analgesic properties have shown promising results in preclinical models, indicating a need for further exploration in clinical settings.

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